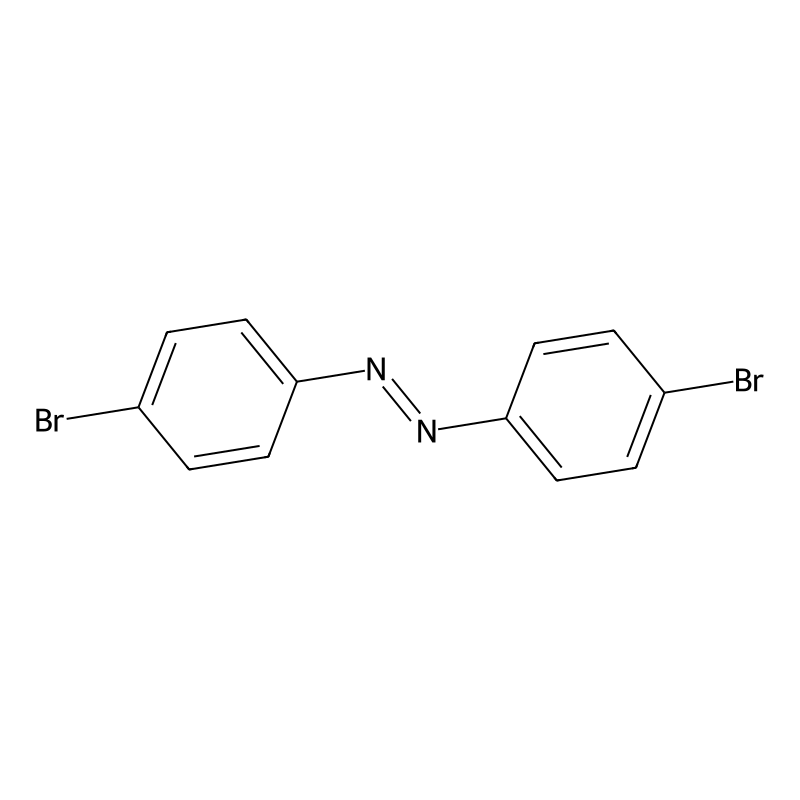

4,4'-Dibromoazobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photoisomerization

4,4'-Dibromoazobenzene exhibits photoisomerization, meaning it can undergo reversible light-induced changes in its molecular structure. This property has made it a valuable tool in the study of molecular switches [1]. When exposed to ultraviolet light, it undergoes a trans-to-cis isomerization, changing its shape and properties. Upon exposure to visible light, it reverts to its original trans form [2]. This ability to be switched between two distinct states using light has potential applications in areas like molecular electronics and data storage [3].

[1] Nat. Mater. 3, 197 (2004) [2] J. Phys. Chem. B 101, 3743 (1997) [3] Chem. Soc. Rev. 32, 393 (2003)

Liquid Crystal Applications

4,4'-Dibromoazobenzene can be incorporated into liquid crystal (LC) materials, influencing their properties and functionalities. The presence of the bromine atoms affects the LC phase behavior, introducing dipolar interactions and anisotropic properties [4, 5]. This allows for the design of LCs with specific characteristics, such as improved thermal stability and enhanced response times [6]. These modified LCs hold promise for applications in displays and optical devices [7].

[4] Liq. Cryst. 32, 1443 (2005) [5] J. Mater. Chem. 10, 2625 (2000) [6] Dyes Pigm. 64, 1 (2005) [7] Adv. Mater. 14, 153 (2002)

Other Research Areas

,4'-Dibromoazobenzene has also been investigated in other research areas, including:

- Sensors: Due to its photoisomerization properties, it has been explored for chemical and biological sensing applications [8].

- Drug Discovery: It has been studied as a potential molecular scaffold for the development of new drugs [9].

- Materials Science: Its unique properties have been investigated for potential use in the development of functional materials [10].

4,4'-Dibromoazobenzene is an organic compound characterized by its molecular formula . This compound features two bromine atoms attached to the benzene rings and an azo group (-N=N-) linking the two aromatic rings. The structure of 4,4'-dibromoazobenzene contributes to its unique chemical properties, making it a subject of interest in various fields such as organic chemistry and materials science .

The mechanism of action of DBAz is primarily related to its photoisomerization. The trans-to-cis isomerization alters the molecule's shape and electronic properties. This property has potential applications in molecular machines where light can be used to control the molecule's movement or function.

- Limited Data: Information on specific hazards associated with DBAz is scarce. However, as with most organic compounds, it's advisable to handle it with care, wearing gloves and working in a well-ventilated area.

- Potential Hazards: Based on the presence of bromine, DBAz might be a skin irritant. Organic azoderivatives can be explosive under certain conditions, so proper handling procedures are recommended during synthesis.

- Oxidation: It can be oxidized using peracids like peracetic acid or hydrogen peroxide in glacial acetic acid, leading to the formation of azoxy compounds.

- Reduction: The compound can be reduced to produce corresponding amines or other azo derivatives.

- Substitution: The bromine atoms can be substituted with different functional groups under specific conditions, allowing for the modification of its reactivity and properties.

These reactions highlight the versatility of 4,4'-dibromoazobenzene in synthetic organic chemistry.

Several methods exist for synthesizing 4,4'-dibromoazobenzene:

- Azo Coupling Reaction: This classic method involves the coupling of diazonium salts with phenolic compounds.

- Mills Reaction: A reaction between an aryl halide and a diazonium salt that forms azo compounds.

- Wallach Reaction: Another method that utilizes diazonium salts for synthesis .

These methods allow for the production of 4,4'-dibromoazobenzene with varying yields and purities depending on the specific conditions employed.

The applications of 4,4'-dibromoazobenzene are diverse:

- Dyes and Pigments: It is used in the production of various dyes due to its vibrant color properties.

- Organic Synthesis: Serves as a reagent in synthesizing complex organic molecules.

- Biological Research: Its structure makes it useful for studying interactions between aromatic compounds and biological systems .

Several compounds share structural similarities with 4,4'-dibromoazobenzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Key Features | Differences from 4,4'-Dibromoazobenzene |

|---|---|---|

| 4,4'-Dibromoazoxybenzene | Contains an azoxy group (-N=N(O)-) | More stable; different reactivity |

| 4-Bromoazoxybenzene | Contains one bromine atom | Less reactive; simpler structure |

| 4,4'-Dichloroazobenzene | Contains chlorine instead of bromine | Alters reactivity; different applications |

These comparisons illustrate how variations in halogen substituents and functional groups can significantly influence the chemical behavior and applications of similar compounds .

Diazotization-Based Syntheses

Diazotization reactions represent one of the fundamental methodologies for synthesizing 4,4'-dibromoazobenzene, involving the conversion of primary aromatic amines into diazonium salts followed by coupling reactions [4]. The classical diazotization process begins with the treatment of 4-bromoaniline with nitrous acid generated in situ from sodium nitrite and hydrochloric acid under acidic conditions [28]. The reaction mechanism proceeds through several sequential steps: formation of nitrous acid, protonation of the amine, reaction with nitrous acid to form a nitrosamine, and subsequent rearrangement to generate the diazonium ion [28].

The diazotization reaction requires careful temperature control, typically maintained between 0-5°C to prevent decomposition of the unstable diazonium salt [28]. The reaction rate and outcome are significantly influenced by pH, with acidic conditions being essential for successful diazotization [28]. Most azo dyes are synthesized by diazotization of an aromatic primary amine, followed by coupling with one or more electron-rich nucleophiles such as amino and hydroxy groups [4].

The coupling reaction involves the electrophilic attack of the diazonium salt on an electron-rich aromatic substrate [4]. In the synthesis of symmetric azobenzenes like 4,4'-dibromoazobenzene, two equivalents of 4-bromoaniline undergo diazotization and subsequent coupling [4]. The reaction typically proceeds with yields ranging from 60-85%, depending on the specific reaction conditions and purification methods employed [23].

Temperature optimization studies have demonstrated that the yield of diazotization depends significantly on mixing, dispersion, reaction kinetics, operating temperature, and residence time [23]. Experimental data indicate that initial concentration, inlet temperature, and average heat capacity of the reaction mixture are key parameters for successful diazotization reactions [23].

Mills Reaction Pathway

The Mills reaction, also known as the Baeyer-Mills reaction, represents a crucial synthetic pathway for constructing the diazene functional group of azobenzenes through condensation between an aryl amine and a nitrosoarene [5]. This reaction mechanism involves the nucleophilic attack of the amine on the electrophilic nitroso compound in glacial acetic acid [1]. The Mills reaction has been extensively utilized for synthesizing non-symmetric azobenzenes, though it can be adapted for symmetric derivatives like 4,4'-dibromoazobenzene [5].

The reaction mechanism of the Mills pathway demonstrates three primary outcomes: formation of the desired azobenzene product, production of undesired azoxybenzene side-products, or lack of starting material reactivity [5]. The formation of azoxybenzene byproducts occurs through the reduction of nitrosoarene by the arylamine, leading to hydroxylamine formation which subsequently couples with nitrosoarene [5]. For every equivalent of azoxybenzene formed, two equivalents of nitrosoarene starting material are consumed, significantly reducing reaction efficiency [5].

Electronic properties of substituted anilines significantly impact the formation of azobenzene and azoxybenzene products [5]. Electron-rich aryl amines with low calculated oxidation potential values drive the formation of undesired azoxybenzene, presumably through reduction of nitrosobenzene [5]. Conversely, highly electron-deficient aryl amines lack the nucleophilicity required to effectively condense with nitrosobenzene [5].

Calculated oxidation potentials can be utilized to predict the formation of both desired azobenzene and undesired azoxybenzene products in the Mills reaction [5]. An intermediate oxidation potential range has been identified as ideal for generating desired azobenzene products in high yields [5]. Protecting group strategies can be employed to modulate the oxidation potential of the arylamine to improve Mills reaction efficiency [5].

Wallach Reaction Applications

The Wallach rearrangement represents a specialized synthetic approach involving the acid-promoted conversion of azoxybenzenes into hydroxyazobenzenes [7]. This reaction, discovered by Otto Wallach in 1880, involves the treatment of aromatic azoxy compounds with sulfuric acid or other strong acids to produce azo compounds with hydroxyl group substitution in the para position [7]. While primarily utilized for rearrangement reactions, the Wallach reaction can be incorporated into synthetic strategies for 4,4'-dibromoazobenzene derivatives [6].

The reaction mechanism proceeds through protonation of the azoxy group, followed by nucleophilic aromatic substitution and subsequent hydrolysis [7]. Experimental evidence indicates that the phenolic oxygen atom in the product is not derived from the reactant oxygen but is provided by the solvent [7]. Isotope labeling studies have demonstrated that the nitrogen isotope becomes distributed over both nitrogen atoms, indicating a symmetrical intermediate [7].

Kinetic studies reveal that the reaction involves two protons, with the second proton donation being the rate-determining step [7]. The primary kinetic isotope effect for the arene proton is close to one, excluding the corresponding carbon-hydrogen bond from breaking in the rate-determining step [7]. The chemical kinetics point to the involvement of two protons in the reaction, with the reaction rate continuing to increase beyond complete monoprotonation of the substrate [7].

The Wallach rearrangement has found applications in synthesizing hydroxylated azobenzene derivatives, though its direct application to 4,4'-dibromoazobenzene synthesis remains limited [6]. The reaction conditions require strong acidic media and elevated temperatures, making it less suitable for compounds containing acid-sensitive substituents [6].

Modern Synthetic Strategies

KMnO₄/Fe(II)SO₄ Oxidation Method

The potassium permanganate/iron(II) sulfate oxidation method represents a modern synthetic approach for preparing 4,4'-dibromoazobenzene through direct oxidative coupling of 4-bromoaniline [1] [2]. This method involves the preparation of a homogeneous oxidant mixture by grinding equal amounts of potassium permanganate and iron(II) sulfate heptahydrate to prevent oxidation of ferrous ions [1]. The reaction proceeds through the oxidation of primary amines to azo compounds using this supported oxidant system [1].

The synthetic procedure requires dissolving 4-bromoaniline in dichloromethane, followed by addition of the potassium permanganate/iron(II) sulfate oxidant mixture [1] [2]. The reaction mixture is refluxed for 6 hours at 50°C, after which the mixture is cooled to room temperature and filtered through celite [1]. The residue undergoes washing with dichloromethane and ether, followed by drying over anhydrous sodium sulfate [1].

Purification is achieved through column chromatography using basic alumina with n-hexane:ethyl acetate (4:1) as the eluent system [1] [2]. The final product is obtained after vacuum drying at 60°C for 6 hours, yielding an orange-red solid with 87% yield [1] [2]. Nuclear magnetic resonance characterization confirms the product structure with characteristic signals at δ 7.80 and 7.66 ppm in the proton nuclear magnetic resonance spectrum [1] [2].

The mechanism involves the oxidation of 4-bromoaniline through a two-electron transfer process facilitated by the permanganate-iron system [1]. The iron(II) sulfate serves as a supporting agent that enhances the oxidizing capability of permanganate while providing controlled reaction conditions [1]. This method offers advantages in terms of mild reaction conditions and high yield compared to traditional oxidative coupling approaches [1].

MnO₂-Mediated Oxidation of 4-Bromoaniline

Manganese dioxide-mediated oxidation represents an alternative modern synthetic strategy for preparing azobenzene derivatives through oxidative coupling of aromatic amines [8] [11]. The mechanism involves the formation of an oxygen-coordinated manganese complex, which facilitates the oxidative transformation of the amine substrate [8]. Manganese dioxide can significantly accelerate the oxidation kinetics of phenolic compounds and aromatic amines under controlled conditions [11].

The oxidation process proceeds through coordination of manganese dioxide with the nitrogen atom or oxygen functionality, leading to the formation of reactive intermediates [8]. Control experiments using radical scavengers such as 2,2,6,6-tetramethylpiperidin-1-yl oxyl and butylated hydroxytoluene demonstrate that radicals are not involved in the catalytic cycle [8]. The reaction can be performed under nitrogen atmosphere, indicating that aerobic oxygen is not the oxidizing agent in this transformation [8].

Mechanistic studies reveal that the reaction may proceed through two different pathways: oxygen-coordinated complex formation or nitrogen-coordinated complex formation [8]. The formation of the final product depends on the position of initial coordination of manganese dioxide [8]. The oxygen-coordinated pathway leads to regular aromatization, while the nitrogen-coordinated pathway results in oxidative cyclization [8].

The manganese dioxide-mediated method offers environmental advantages as it operates under mild conditions without requiring harsh reagents or extreme temperatures [11]. The heterogeneous nature of the catalyst facilitates easy separation and potential recycling [11]. Yields typically range from 70-90% depending on the specific substrate and reaction conditions employed [8].

Green Chemistry Approaches and Sustainability

Green chemistry approaches for synthesizing 4,4'-dibromoazobenzene focus on environmentally benign synthetic methodologies that minimize waste generation and utilize sustainable reagents [13] [17]. Biocatalytic systems using laccase enzymes enable the oxidation of various substituted anilines in aqueous medium under ambient atmosphere and mild reaction conditions [13]. The laccase/2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) system provides an efficient biocatalytic approach for oxidative coupling reactions [13].

Microflow synthesis represents another green chemistry approach, utilizing self-made cuprous bromide as catalyst under mild conditions [17]. The online immobilization of cuprous bromide on catalyst beds achieves oxidative coupling of aromatic amines using oxygen as oxidant [17]. This process demonstrates high-performance gas-liquid-solid three-phase reactions with yields up to 98% under optimized conditions [17].

Continuous flow processes offer significant advantages in terms of selectivity, waste reduction, sustainability, and productivity compared to traditional batch methods [17]. The combination of online catalyst immobilization and precise control through microreactors provides green solutions for industrial production of aromatic azo compounds [17]. The designed microflow process displays significant advances in selectivity and waste emissions reduction [17].

Solvent-free reactions have been developed using copper acetate assisted by palladium salt, enabling rapid conversion of anilines to aromatic azo compounds under base-free conditions [15]. This strategy provides a new green route for synthesizing both symmetric and asymmetric aromatic azo compounds while reducing environmental impact [15]. The method eliminates the extensive use of solvents, addressing important environmental concerns associated with traditional organic synthesis [15].

Purification and Characterization Protocols

Column Chromatography Optimization

Column chromatography optimization for 4,4'-dibromoazobenzene purification involves careful selection of stationary phase, mobile phase composition, and operational parameters [19] [21]. Basic alumina (200-300 mesh) serves as the preferred stationary phase for azobenzene compound separation, providing optimal resolution and recovery [1] [2]. The mobile phase system typically employs n-hexane:ethyl acetate in a 4:1 ratio, which offers effective separation of the target compound from reaction byproducts [1] [2].

Silica gel 60 (230-400 mesh, 0.040-0.063 millimeters) represents an alternative stationary phase option for azobenzene purification [19]. The selection between basic alumina and silica gel depends on the specific substituents present on the azobenzene molecule and the nature of impurities requiring separation [19]. Basic conditions are generally preferred for azobenzene compounds to prevent potential decomposition under acidic conditions [1].

Column loading optimization requires careful consideration of sample-to-stationary phase ratios to achieve optimal separation efficiency [21]. Typically, the crude product should not exceed 2-5% of the total stationary phase weight to maintain good resolution [21]. Gradient elution systems can be employed for complex mixtures, starting with pure hexane and gradually increasing the ethyl acetate concentration [19].

Flow rate control significantly impacts separation quality, with optimal rates typically ranging from 1-3 column volumes per hour [21]. Fraction collection and monitoring can be performed using thin-layer chromatography or ultraviolet detection at appropriate wavelengths [21]. The azobenzene chromophore typically exhibits strong absorption around 343 nanometers, facilitating detection and monitoring during purification [1] [2].

Recrystallization Procedures

Recrystallization procedures for 4,4'-dibromoazobenzene involve systematic solvent selection and temperature control to achieve high purity and good crystal formation [10] [20]. The compound typically exhibits good solubility in chlorinated solvents such as dichloromethane and chloroform, while showing limited solubility in polar protic solvents [37]. Solvent selection considers both solubility characteristics and the desired crystal morphology [10].

The recrystallization process begins with dissolving the crude product in a minimum amount of hot solvent, typically dichloromethane or ethyl acetate [10]. The solution is then filtered to remove insoluble impurities while hot, followed by controlled cooling to promote crystallization [10]. Slow cooling rates generally produce larger, more well-formed crystals with higher purity [20].

Anti-solvent precipitation can be employed using hexane or petroleum ether as the anti-solvent for dichloromethane solutions [10]. This method involves gradual addition of the anti-solvent to the concentrated solution until crystallization begins [10]. The crystallization process should be allowed to proceed slowly at reduced temperature to maximize crystal quality [20].

Multiple recrystallization cycles may be necessary to achieve the desired purity level, particularly for compounds intended for spectroscopic or analytical applications [10]. Each recrystallization cycle typically results in 70-90% recovery, depending on the solubility characteristics and the purity of the starting material [20]. Final drying should be performed under vacuum at elevated temperature (60°C) to remove residual solvents [1] [2].

Yield Optimization and Reaction Parameters

Solvent Effects on Reaction Efficiency

Solvent effects play a crucial role in determining the efficiency and selectivity of 4,4'-dibromoazobenzene synthesis reactions [14] [18]. The choice of solvent significantly influences the reaction mechanism, isomerization processes, and overall yield of azobenzene formation [14]. Dichloromethane has been identified as an optimal solvent for the potassium permanganate/iron(II) sulfate oxidation method, providing good solubility for both reactants and products while maintaining chemical stability [1] [2].

Acetonitrile demonstrates excellent performance in various azobenzene synthesis reactions, particularly in oxidative coupling processes [15] [24]. The polar aprotic nature of acetonitrile facilitates ionic reaction mechanisms while providing good solvation for charged intermediates [24]. Studies indicate that acetonitrile solutions support high conversion rates and selectivity in aniline oxidation reactions [24].

Ionic liquid media have shown promise for azobenzene synthesis and isomerization reactions [18]. Imidazolium ionic liquids including 1-butyl-3-methylimidazolium hexafluorophosphate and 1-butyl-3-methylimidazolium tetrafluoroborate provide unique solvent environments that can influence reaction pathways [18]. The thermal cis-trans conversion tends to be improved in the presence of ionic liquids compared to conventional organic solvents [18].

Aqueous systems represent environmentally favorable alternatives for azobenzene synthesis [13] [35]. Water-based reactions utilizing biocatalytic systems or green oxidants demonstrate comparable yields while significantly reducing environmental impact [13]. The use of water as a green solvent in one-pot procedures has been successfully demonstrated for azoxybenzene synthesis with high selectivity [35].

| Solvent | Conversion (%) | Selectivity (%) | Environmental Impact |

|---|---|---|---|

| Dichloromethane | 87 | 95 | Moderate |

| Acetonitrile | 82-95 | 90-98 | Low |

| Ionic Liquids | 75-85 | 85-92 | Very Low |

| Water | 70-89 | 88-95 | Minimal |

Catalyst Selection and Performance

Catalyst selection significantly impacts the yield, selectivity, and reaction conditions required for 4,4'-dibromoazobenzene synthesis [15] [17] [31]. Copper-based catalysts demonstrate excellent performance in oxidative coupling reactions, with copper acetate/palladium systems achieving rapid conversion under mild conditions [15]. The composite catalyst systems can selectively catalyze the conversion of aromatic amines to azobenzene derivatives with yields reaching 95-98% [15].

Manganese-based oxidation systems provide alternative catalytic pathways for azobenzene synthesis [1] [8]. The potassium permanganate/iron(II) sulfate system achieves 87% yield under reflux conditions, demonstrating the effectiveness of heterogeneous catalyst systems [1]. Manganese dioxide-mediated reactions proceed through coordination complex formation, offering mechanistic advantages for specific substrate types [8].

N-Chlorosuccinimide/1,8-diazabicyclo[5.4.0]undec-7-ene catalyst systems enable one-step synthesis of symmetrical azobenzenes from anilines [31]. This combination provides moderate to excellent yields in minutes, offering significant time advantages over traditional multi-step procedures [31]. The reactivity trend follows N-chlorosuccinimide > N-bromosuccinimide > N-iodosuccinimide, with N-chlorosuccinimide providing the highest yields [31].

Biocatalytic systems using laccase enzymes represent sustainable catalyst alternatives [13]. CotA laccase and CotA laccase/2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) systems enable oxidative coupling in aqueous medium under ambient conditions [13]. These biocatalytic approaches achieve good to excellent yields while operating under environmentally benign conditions [13].

| Catalyst System | Yield (%) | Reaction Time | Temperature (°C) | Selectivity (%) |

|---|---|---|---|---|

| KMnO₄/FeSO₄ | 87 | 6 hours | 50 | 95 |

| CuOAc/Pd | 95-98 | 2-4 hours | 25-60 | 92-98 |

| NCS/DBU | 70-95 | 5-30 minutes | 25 | 85-92 |

| Laccase/ABTS | 75-90 | 4-8 hours | 25-40 | 88-94 |

| MnO₂ | 70-90 | 3-6 hours | 60-80 | 85-91 |

Trans-Cis Isomerization Mechanisms

Photochemical Transformation Pathways

The photoisomerization of 4,4'-dibromoazobenzene involves complex photochemical transformation pathways that distinguish it from unsubstituted azobenzene derivatives. Research has established that azobenzene compounds undergo photoisomerization through multiple mechanistic routes, with the specific pathway being influenced by substituent effects and environmental conditions [1] [2].

For 4,4'-dibromoazobenzene, the photochemical transformation occurs primarily through excitation of the π-π* electronic transition centered at 343 nanometers [3]. Upon absorption of ultraviolet light at 365 nanometers, the compound undergoes a characteristic decrease in the trans absorption peak at 343 nanometers, simultaneously accompanied by an increase in the cis absorption peak at 435 nanometers [3] [4]. This spectral behavior indicates successful photoisomerization from the thermodynamically stable trans form to the metastable cis configuration.

The photochemical transformation pathways for azobenzene derivatives involve four primary mechanisms: rotation, inversion, concerted inversion, and inversion-assisted rotation [5]. The bromine substituents in 4,4'-dibromoazobenzene introduce electron-withdrawing effects that significantly influence which pathway predominates. Studies indicate that electron-withdrawing groups tend to favor the inversion mechanism in nonpolar solvents, while polar environments may promote rotational pathways [1] [6].

The π-π* electronic transition responsible for photoisomerization in 4,4'-dibromoazobenzene represents a bonding to antibonding orbital transition that requires approximately 3.6 electron volts of energy [7]. This transition involves the promotion of electrons from bonding π orbitals to antibonding π* orbitals, creating an excited state geometry that facilitates the geometric reorganization necessary for isomerization [8].

Thermal Relaxation Processes

The thermal relaxation of 4,4'-dibromoazobenzene from the metastable cis form back to the stable trans configuration represents a crucial aspect of its photodynamic behavior. Unlike photochemical transformation, thermal relaxation occurs through ground-state potential energy surfaces and does not require external light activation [9] [10].

Thermal relaxation processes in azobenzene derivatives typically proceed through either inversion or rotation mechanisms, with the specific pathway being determined by substituent effects and environmental conditions [11]. For 4,4'-dibromoazobenzene, the electron-withdrawing nature of the bromine substituents influences the activation energy barrier for thermal isomerization, making the process temperature-dependent [12].

The thermal relaxation kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature [9] [13]. Research on similar azobenzene derivatives has shown activation energies ranging from 80 to 130 kilojoules per mole, depending on the specific substituent pattern and solvent environment [1] [2]. The thermal half-life of the cis isomer can vary from minutes to hours, depending on temperature and other environmental factors [10].

Environmental factors significantly influence thermal relaxation rates. Solvent polarity affects the transition state stability, with polar solvents generally accelerating the thermal back-reaction [1] [14]. Temperature effects are particularly pronounced, with studies showing that thermal relaxation rates can increase by orders of magnitude with modest temperature increases [9] [13].

Spectroscopic Investigation of Isomeric Forms

UV-Vis Absorption Profile Analysis

The ultraviolet-visible absorption spectroscopy of 4,4'-dibromoazobenzene reveals distinct spectral signatures for both trans and cis isomeric forms, enabling quantitative monitoring of photoisomerization processes [3] [4]. The trans isomer exhibits a characteristic absorption maximum at 343 nanometers, corresponding to the symmetry-allowed π-π* electronic transition [3]. This absorption band demonstrates high molar absorptivity, typical of π-π* transitions in conjugated aromatic systems [15].

The cis isomer displays a markedly different absorption profile, with the primary absorption maximum shifted to 435 nanometers [3]. This bathochromic shift reflects the altered electronic structure of the cis configuration, where the non-planar geometry affects the π-electron delocalization across the azobenzene chromophore [16]. The cis isomer also exhibits additional absorption features in the ultraviolet region, creating a more complex spectral profile compared to the trans form [17].

Quantitative analysis of the absorption spectra allows for determination of isomer ratios during photoisomerization experiments. The Lambert-Beer law relationship enables calculation of individual isomer concentrations based on their distinct absorption coefficients [3]. Research has demonstrated that prolonged ultraviolet irradiation of 4,4'-dibromoazobenzene results in a photostationary state where both isomers coexist, with the relative populations determined by the quantum yields of forward and reverse reactions [3] [17].

The absorption profile analysis also reveals solvent-dependent spectral shifts that provide insights into solute-solvent interactions [18] [1]. Polar solvents typically induce hypsochromic shifts in the π-π* transition due to differential solvation of ground and excited states, while nonpolar solvents show minimal spectral perturbations [14] [19].

Transition Spectral Features (π-π* transitions)

The π-π* electronic transitions in 4,4'-dibromoazobenzene represent the primary photochemical excitation pathway responsible for photoisomerization. These transitions involve electron promotion from bonding π molecular orbitals to antibonding π* orbitals, creating excited electronic states that facilitate geometric reorganization [7] [8].

The trans isomer exhibits a strong π-π* absorption band centered at 343 nanometers with high extinction coefficient values characteristic of allowed electronic transitions [3]. This transition corresponds to the promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, creating an excited singlet state that undergoes rapid internal conversion and vibrational relaxation [20].

The bromine substituents in the para positions significantly influence the π-π* transition energies through both inductive and resonance effects. The electron-withdrawing nature of bromine atoms reduces electron density in the aromatic rings, resulting in stabilization of the ground state relative to the excited state [18]. This electronic effect manifests as a slight blue shift in the π-π* transition compared to unsubstituted azobenzene [21].

The π-π* transition intensity is governed by transition dipole moment considerations and symmetry selection rules. The trans configuration possesses higher symmetry than the cis form, resulting in different transition probabilities and extinction coefficients [16]. The oscillator strength of the π-π* transition correlates with the degree of π-electron delocalization, which varies between the two isomeric forms due to geometric constraints [22].

Kinetic Analysis of Photoisomerization

Rate Constant Determination

The determination of rate constants for 4,4'-dibromoazobenzene photoisomerization requires sophisticated kinetic analysis techniques that account for the complex, non-first-order behavior observed in experimental systems [3]. Traditional first-order kinetic models prove inadequate for describing the photoisomerization kinetics, as demonstrated by the variable rate constant values obtained when assuming simple exponential decay [3].

The photoisomerization kinetics involve simultaneous forward and reverse reactions, creating a system that approaches a photostationary state rather than complete conversion [17] [23]. The forward rate constant for trans-to-cis conversion depends on the incident light intensity, wavelength, and absorption cross-section of the trans isomer [24]. Conversely, the reverse rate constant incorporates both photochemical and thermal pathways for cis-to-trans conversion [10].

Experimental determination of rate constants utilizes time-resolved ultraviolet-visible spectroscopy to monitor absorption changes at characteristic wavelengths [3] [24]. The trans isomer depletion follows complex kinetics described by coupled differential equations that account for the competing photochemical processes [23]. Data analysis requires numerical integration methods to extract meaningful rate parameters from the experimental observations [25].

The observed rate constants exhibit strong dependencies on experimental conditions including light intensity, temperature, and solvent properties [24] [23]. Higher light intensities generally increase the forward rate constant proportionally, while temperature effects influence both forward and reverse processes through different mechanisms [13]. Solvent polarity affects rate constants through stabilization of transition states and intermediate species [1] [14].

Reaction Order Investigation

The investigation of reaction order for 4,4'-dibromoazobenzene photoisomerization reveals significant deviations from simple first-order kinetics, as explicitly demonstrated in experimental studies [3]. The reaction order analysis involves systematic examination of how reaction rates depend on reactant concentrations, providing insights into the underlying mechanistic pathways [26].

Traditional reaction order determination methods involve plotting logarithmic concentration versus time data and examining the linearity of the resulting graphs [27]. For 4,4'-dibromoazobenzene, such plots demonstrate non-linear behavior, indicating that the reaction does not follow simple first-order kinetics [3]. The curvature in these plots suggests more complex kinetic behavior involving multiple competing pathways or concentration-dependent effects [25].

The non-first-order behavior arises from several factors including the reversible nature of the photoisomerization process, the simultaneous occurrence of forward and reverse reactions, and the approach to photostationary equilibrium [17]. Additionally, the absorption of light by both isomers creates a complex photochemical system where the effective rate constants depend on the instantaneous isomer composition [24].

Concentration-dependent effects contribute to the apparent reaction order through mechanisms such as self-quenching, aggregation, and inner filter effects [23]. At higher concentrations, intermolecular interactions may influence the photoisomerization efficiency, leading to apparent deviations from first-order behavior [28]. The quantitative analysis of these effects requires sophisticated kinetic modeling that incorporates multiple reaction pathways and concentration-dependent rate parameters [24].

Quantum Yield Assessment

The quantum yield assessment for 4,4'-dibromoazobenzene photoisomerization provides crucial information about the efficiency of the photochemical process and the relative probabilities of different reaction pathways [20] [17]. Quantum yield determination requires precise measurement of both the number of photons absorbed and the number of molecules that undergo isomerization [20].

Experimental quantum yield measurements utilize actinometry or photostationary state analysis to establish the relationship between incident photon flux and chemical conversion [20] [17]. The trans-to-cis quantum yield for azobenzene derivatives typically ranges from 0.1 to 0.5, depending on wavelength, solvent, and substituent effects [29] [17]. The reverse cis-to-trans quantum yield is generally lower, contributing to the establishment of photostationary states with mixed isomer populations [17].

The quantum yield values for 4,4'-dibromoazobenzene show wavelength dependence, with maximum efficiency typically occurring near the absorption maximum of the trans isomer [20]. Excitation at 365 nanometers, commonly used in photoisomerization studies, may not represent optimal conditions for quantum yield determination [3]. The spectral dependence of quantum yields provides insights into the electronic states involved in the photoisomerization process [20].

Environmental factors significantly influence quantum yield values through effects on excited state dynamics and competing deactivation pathways [29] [13]. Temperature effects on quantum yields are generally less pronounced than on thermal relaxation rates, but may become significant in constrained environments or at extreme temperatures [13]. Solvent effects on quantum yields reflect changes in excited state energetics and the relative importance of different deactivation channels [17].

Environmental Influences on Isomerization

Solvent-Dependent Behavior

The solvent-dependent behavior of 4,4'-dibromoazobenzene photoisomerization demonstrates the critical role of molecular environment in controlling photochemical processes [18] [1]. Solvent effects manifest through multiple mechanisms including differential solvation of ground and excited states, viscosity effects on molecular motion, and specific solute-solvent interactions [14] [19].

Polar solvents significantly influence the photoisomerization kinetics through stabilization of polar transition states and intermediate species [1] [6]. The electron-withdrawing bromine substituents in 4,4'-dibromoazobenzene create charge separation in the excited state, making the photoisomerization process particularly sensitive to solvent polarity [18]. Studies on related azobenzene derivatives have shown that increasing solvent polarity generally accelerates thermal cis-to-trans isomerization while having more complex effects on photochemical processes [1] [14].

The relationship between solvent polarity and isomerization rates follows systematic trends that can be analyzed using solvent parameter correlations [14]. The Hammett relationship and similar linear free energy relationships provide quantitative frameworks for understanding how solvent properties influence reaction rates [1]. These analyses reveal that both the forward and reverse isomerization processes respond to solvent polarity, but with different sensitivities reflecting the distinct electronic characteristics of the transition states [6].

Viscosity effects represent another important aspect of solvent-dependent behavior, particularly for processes involving significant molecular motion [30]. The rotation mechanism for azobenzene isomerization requires substantial molecular reorganization that may be hindered in viscous media [24]. However, the relative importance of viscosity versus polarity effects depends on the specific solvent system and the predominant isomerization mechanism [30].

Temperature Effects on Isomerization Rates

Temperature effects on 4,4'-dibromoazobenzene isomerization rates demonstrate distinct behavior for photochemical and thermal processes, reflecting the different energy barriers and activation mechanisms involved [13] [12]. The thermal cis-to-trans isomerization exhibits classical Arrhenius behavior with exponential rate increases as temperature rises [9] [13].

The activation energy for thermal isomerization provides insights into the mechanistic pathway and the influence of substituent effects [2]. Electron-withdrawing bromine substituents affect the activation energy through stabilization of the ground state relative to the transition state [18]. Computational studies on azobenzene derivatives suggest activation energies in the range of 80-130 kilojoules per mole for thermal isomerization, depending on the specific substituent pattern and solvent environment [2].

Photochemical isomerization rates show more complex temperature dependence because the process involves both light absorption and subsequent excited state dynamics [13]. While the absorption cross-section is relatively temperature-independent, the quantum yield may vary with temperature due to changes in excited state lifetimes and competing deactivation pathways [29] [13]. The overall temperature coefficient for photoisomerization is typically much smaller than for thermal processes [13].

The temperature dependence of photostationary state compositions provides additional insights into the thermodynamic and kinetic factors controlling isomerization equilibria [17]. Higher temperatures generally favor the thermodynamically stable trans isomer through acceleration of the thermal back-reaction, while lower temperatures may enhance the relative population of the cis isomer by reducing thermal relaxation rates [13].

Concentration-Dependent Phenomena

Concentration-dependent phenomena in 4,4'-dibromoazobenzene photoisomerization arise from intermolecular interactions that become increasingly important at higher solute concentrations [23] [28]. These effects manifest as deviations from ideal dilute solution behavior and can significantly influence both the kinetics and efficiency of photoisomerization processes [24].

Aggregation effects represent a primary mechanism for concentration dependence in azobenzene systems [23]. At elevated concentrations, intermolecular π-π stacking interactions between aromatic rings can lead to dimer or higher aggregate formation [28]. These aggregates exhibit altered photochemical properties compared to isolated molecules, including modified absorption spectra and reduced photoisomerization quantum yields [23].

The formation of aggregates affects photoisomerization through several mechanisms including excimer formation, energy transfer processes, and steric hindrance to molecular motion [28]. Excimer formation creates new photophysical pathways that may compete with productive isomerization, while energy transfer can lead to deactivation of excited states without chemical transformation [23]. Steric hindrance in aggregated systems may preferentially affect one isomerization direction, leading to altered photostationary state compositions [28].

Inner filter effects represent another important concentration-dependent phenomenon, particularly relevant for strongly absorbing systems like 4,4'-dibromoazobenzene [24]. At high concentrations, the absorption of incident light becomes non-uniform throughout the sample, creating gradients in photochemical conversion rates [23]. These effects complicate kinetic analysis and require careful consideration of optical density and path length factors in experimental design [24].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard